molecular formula C13H8F3NO3 B6319358 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 76053-41-3

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95%

Cat. No. B6319358
CAS RN: 76053-41-3
M. Wt: 283.20 g/mol
InChI Key: NKYMRHVYVJMYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% (2H5TFPNA) is a compound belonging to the family of nicotinic acids, which are derivatives of the alkaloid nicotine. Nicotinic acids are known for their wide range of applications in the pharmaceutical and biotechnological industries, and 2H5TFPNA is no exception. This compound has been investigated for its potential in various scientific research applications, and

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% are still being investigated. However, in animal studies, the compound has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, which could be beneficial in treating neurological disorders such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to dissolve in solution. In addition, the compound is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% are still being explored. One potential future direction for this compound is in the development of drugs for the treatment of neurological disorders such as Alzheimer’s disease. In addition, the compound could be investigated for its potential use in the treatment of other diseases such as cancer and diabetes. Finally, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential use in the development of new drugs for the treatment of mental illnesses such as depression and anxiety.

Scientific Research Applications

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential application in scientific research. Specifically, it has been investigated for its ability to inhibit the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals in the brain. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function, memory, and learning. In addition, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

properties

IUPAC Name

2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMRHVYVJMYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435033
Record name 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76053-41-3
Record name 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.32 g. of 1,2-dihydro-2-oxo-5-[3-(trifluoromethyl)phenyl]-3-pyridinecarbonitrile and 140 ml. of 1:1 concentrated hydrochloric acid and glacial acetic acid is heated at reflux temperature for 16 hours. A white solid is separated which is collected by filtration and is washed with water and ethanol to give 1.05 g. of the product of the Example m.p. 295°-298° C. dec.
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